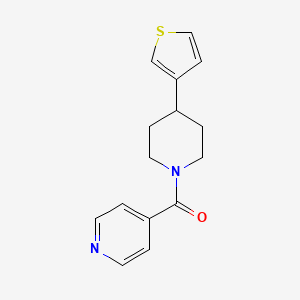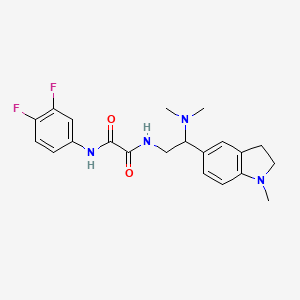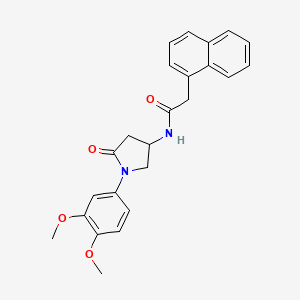![molecular formula C23H22N4O5 B2761500 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1226431-61-3](/img/no-structure.png)
1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Chemosensors
Researchers have synthesized derivatives of benzo[de]isoquinoline-1,3-dione systems, including compounds structurally related to the query chemical, to create efficient chemosensors for anion detection. These compounds have been found to exhibit high selectivity in identifying specific anions, demonstrating their potential in analytical chemistry applications (Tolpygin et al., 2012).
Prodrug Capabilities
A study on monoalkyltriazene derivatives, closely related to the chemical structure , explored their growth inhibitory potency and their potential as prodrugs. These compounds were designed to inhibit specific biological targets and showed promising results in terms of stability and biological activity, suggesting that similar compounds could serve as effective prodrugs in therapeutic applications (Mouhri et al., 2017).
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of novel molecular structures, including heterocyclic quinones and other polycyclic fused-ring systems. These studies highlight the versatility of the compound as a precursor in synthetic organic chemistry, enabling the creation of molecules with potential pharmacological activities (Yanni, 1991); (Khodair et al., 2004).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a quinazoline-2,4-dione with a benzodioxol-5-yl substituted oxadiazole. The oxadiazole is first synthesized and then coupled with the quinazoline-2,4-dione to form the final product.", "Starting Materials": [ "3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "3-pentylquinazoline-2,4(1H,3H)-dione", "DMF", "DCC", "TEA", "DCM", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Synthesize 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole by reacting 3-(1,3-benzodioxol-5-yl)-1,2,4-triazole with POCl3 and NH4OAc in DMF.", "Purify the oxadiazole by recrystallization in DCM.", "Dissolve 3-pentylquinazoline-2,4(1H,3H)-dione in DMF.", "Add DCC and TEA to the DMF solution to activate the carboxylic acid group of the quinazoline-2,4-dione.", "Add the benzodioxol-5-yl substituted oxadiazole to the activated quinazoline-2,4-dione solution and stir at room temperature for several hours.", "Filter the reaction mixture and wash the solid with DCM.", "Purify the crude product by column chromatography using a gradient of DCM and methanol.", "Recrystallize the purified product in a mixture of DCM and methanol.", "Wash the crystals with NaHCO3, NaCl, and H2O to obtain the final product." ] } | |
CAS番号 |
1226431-61-3 |
分子式 |
C23H22N4O5 |
分子量 |
434.452 |
IUPAC名 |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3 |
InChIキー |
IDZFWPCACVMJBJ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)
![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)
![N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2761425.png)
![5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2761427.png)

![2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride](/img/structure/B2761429.png)
![1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2761430.png)

![N-(furan-2-ylmethyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2761433.png)
![5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2761435.png)
![6-methyl-5H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2761436.png)
![2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B2761437.png)
